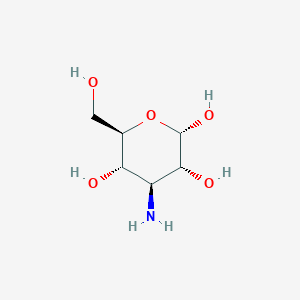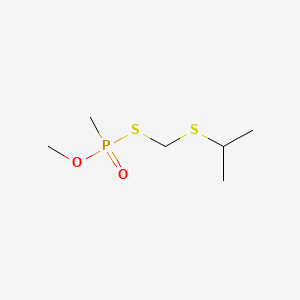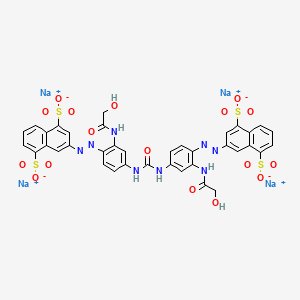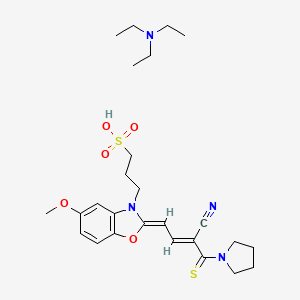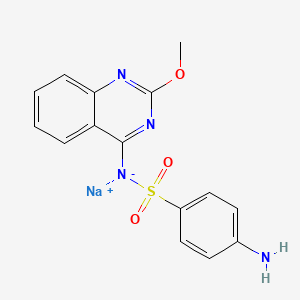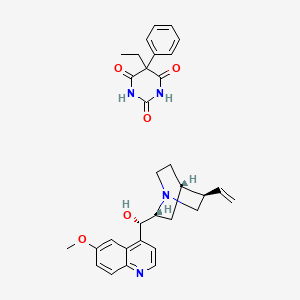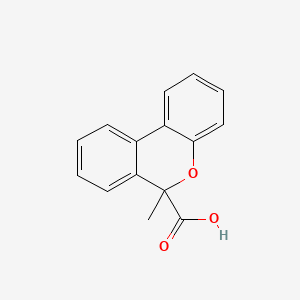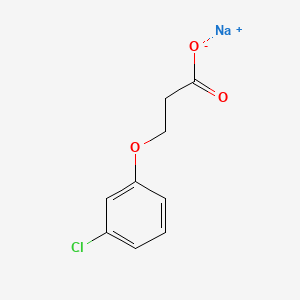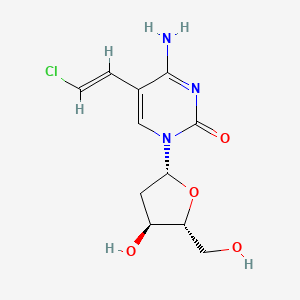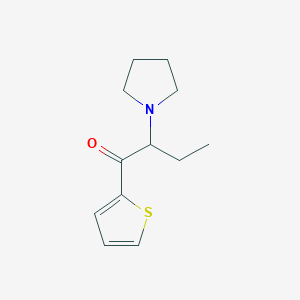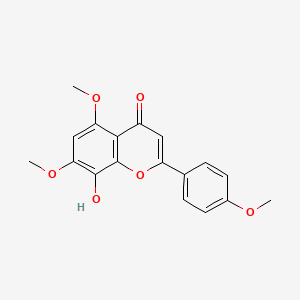
8-Hydroxy-4',5,7-trimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4’,5,7-trimethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 8-Hydroxy-4’,5,7-trimethoxyflavone may involve the extraction of natural flavonoid precursors from plant sources followed by chemical modification. The use of biotechnological methods, such as microbial fermentation, is also being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4’,5,7-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various hydroxylated and demethylated derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex flavonoids.
Biology: Studied for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-4’,5,7-trimethoxyflavone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating the NF-κB signaling pathway.
Anticancer: Induces apoptosis in cancer cells by activating caspase-3 and degrading poly (ADP-ribose) polymerase (PARP) proteins.
Neuroprotective: Reduces neuroinflammation by inhibiting the activation of microglia and the production of nitric oxide.
Comparison with Similar Compounds
8-Hydroxy-4’,5,7-trimethoxyflavone can be compared with other similar flavonoids:
5-Hydroxy-3’,4’,7-trimethoxyflavone: Known for its anti-inflammatory properties.
7-Hydroxy-5,3’,4’-trimethoxyflavone: Exhibits anticancer activity.
5,7,4’-Trihydroxyflavone: Inhibits cell proliferation and induces apoptosis in cancer cells.
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of 8-Hydroxy-4’,5,7-trimethoxyflavone .
Properties
CAS No. |
21919-71-1 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(22-2)9-15(23-3)17(20)18(16)24-13/h4-9,20H,1-3H3 |
InChI Key |
AGCLYKVLFZSTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)O |
melting_point |
235 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


